![molecular formula C18H19FN2O2S2 B2446562 4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-42-6](/img/structure/B2446562.png)
4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
The compound “4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a novel 1,2,4-thiadiazine 1,1-dioxide derivative . 1,2,4-thiadiazine 1,1-dioxides are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines are isolated as intermediates in the reaction with 2-chlorobenzenesulfonamide. These intermediates are then cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Molecular Structure Analysis
The molecular structure of 1,2,4-thiadiazine 1,1-dioxides is characterized by a five-membered cyclic structure . The 2H tautomers of these compounds are more energetically favorable than the 4H tautomers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-thiadiazine 1,1-dioxides include condensation, isolation of intermediates, and cyclization . The reactivity of heterocyclic methyl carbimidates towards sulfonamides that possess a chlorine atom as a substituent at the ortho position to the sulfonamide group is a key aspect of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-thiadiazine 1,1-dioxides are influenced by their molecular structure. The 2H tautomers of these compounds are more energetically favorable than the 4H tautomers .Scientific Research Applications
Diuretic and Antihypertensive Agents
1,2,4-Benzothiadiazine 1,1-dioxide derivatives have been long used in human therapy as diuretic and antihypertensive agents . This compound, with its structural features, could potentially be used in similar applications .
Treatment of Cardiovascular Diseases
Compounds with a similar structure to this compound, such as 1-Hydrazinophthalazine, are used for the treatment of various cardiovascular diseases . This suggests a potential application of this compound in cardiovascular disease treatment.
Anticancer Agents
Phthalazinone derivatives, which share structural features with this compound, are used in the treatment of various diseases, including ovarian cancer . This suggests that this compound could potentially be used in cancer treatment.
Antidiabetic Agents
Phthalazinone derivatives are also used as antidiabetic agents . This compound, with its similar structure, could potentially be used in the treatment of diabetes.
Antihistamine Agents
Phthalazinone derivatives are used as antihistamines . This compound could potentially be used in the treatment of allergies.
Bactericides and Fungicides
Three Japanese patent applications were filed for the synthesis of N (2)-carbamoyl-2 H -1,2,3-benzothiadiazine 1,1-dioxides by the treatment of compound 1a with various isocyanates . In all cases, the aim was to develop effective bactericides and fungicides .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Mode of Action
Similar compounds are known to inhibit insulin release as a result of their activity as atp-sensitive potassium channel openers . They also inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Biochemical Pathways
Similar compounds are known to have broad-spectrum activity against bacteria, fungi, and mycobacterium tuberculosis , suggesting that they may interfere with various biochemical pathways in these organisms.
Result of Action
The newly synthesized compounds were evaluated for their tuberculostatic and anticancer activities. Eight compounds were able to inhibit the growth of some renal and non-small cell lung cancer cell lines .
Future Directions
The synthesis and study of 1,2,4-thiadiazine 1,1-dioxides and their derivatives have attracted significant attention due to their potential therapeutic uses . Future research may focus on developing new synthetic methodologies, exploring their biological activities, and designing new drug candidates based on these compounds .
properties
IUPAC Name |
4-butyl-3-[(3-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S2/c1-2-3-11-21-16-9-4-5-10-17(16)25(22,23)20-18(21)24-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRSWMPFCBSARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
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